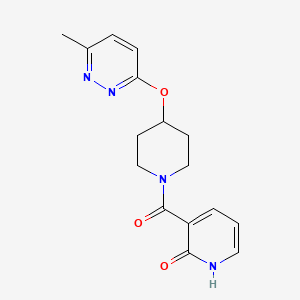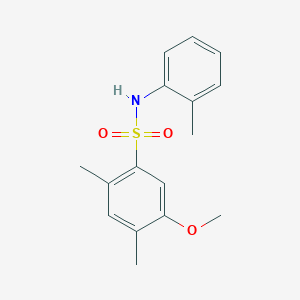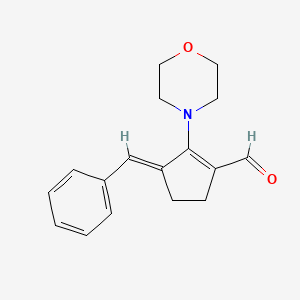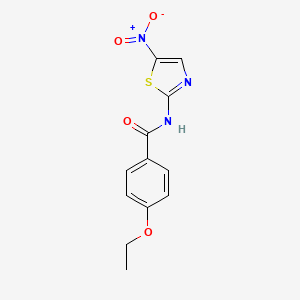
3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a unique chemical entity. Its intricate structure combines several functional groups and ring systems, leading to a versatile range of chemical properties and potential applications. This article delves into its preparation methods, chemical reactions, applications in scientific research, mechanism of action, and comparisons with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Initial Formation of Pyridazin-3-yl Derivative: : Starting with 6-methylpyridazine, the compound is chlorinated to form 6-chloromethylpyridazine.
Substitution with Piperidine: : The chlorinated derivative then undergoes a substitution reaction with piperidine in a solvent such as dichloromethane or acetonitrile, facilitated by a base like potassium carbonate.
Formation of Pyridin-2(1H)-one Core: : The compound is then coupled with pyridin-2(1H)-one through a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final structure.
Industrial Production Methods
Industrial production may scale up the synthesis using optimized reaction conditions:
Catalysts: : Utilization of catalysts like palladium in Suzuki or Stille coupling reactions can enhance yield.
Optimization of Solvents: : Large-scale processes may involve greener solvents to minimize environmental impact.
Temperature and Pressure Control: : Precise control of reaction temperatures and pressures to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the methyl group of the pyridazine ring, using reagents like KMnO₄ or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogenation of any unsaturated bonds using catalysts like palladium on carbon.
Substitution: : The compound can engage in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Solvents: : Dichloromethane, acetonitrile, ethanol.
Major Products Formed
Oxidation: : Conversion of methyl group to carboxylic acid or aldehyde derivatives.
Reduction: : Saturated derivatives of the pyridazine ring.
Substitution: : New derivatives with functional groups replacing hydrogen atoms.
科学研究应用
Chemistry
This compound's complex structure makes it a prime candidate for studying various chemical reactions and developing new synthetic methodologies.
Biology
In biological research, it can be used to study enzyme inhibition, receptor binding, and other biochemical pathways due to its multifaceted interactions with biomolecules.
Medicine
Industry
It may find use in the development of new materials, agrochemicals, and as an intermediate in the synthesis of other complex molecules.
作用机制
Molecular Targets
The compound might interact with specific enzymes, receptors, or proteins, influencing their activity.
Pathways Involved
Potential pathways include inhibition of enzymatic activity, modulation of receptor signaling pathways, and disruption of specific protein-protein interactions.
相似化合物的比较
Similar Compounds
3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-pyridine
3-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-benzene
Highlighting Its Uniqueness
The compound's unique combination of pyridazinyl and piperidine moieties, coupled with the pyridin-2(1H)-one core, grants it distinct chemical properties and biological activities compared to its analogs.
属性
IUPAC Name |
3-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-4-5-14(19-18-11)23-12-6-9-20(10-7-12)16(22)13-3-2-8-17-15(13)21/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQNJZKJMWEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2821404.png)
![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2821407.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)

![2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid](/img/structure/B2821414.png)
![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)

![[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol](/img/structure/B2821418.png)

![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)
